![molecular formula C17H22N4OS B2426929 N-{[5-(烯丙基硫基)-4-异丙基-4H-1,2,4-三唑-3-基]甲基}-2-甲基苯甲酰胺 CAS No. 400085-68-9](/img/structure/B2426929.png)
N-{[5-(烯丙基硫基)-4-异丙基-4H-1,2,4-三唑-3-基]甲基}-2-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[5-(allylsulfanyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzenecarboxamide is a complex organic molecule that features prominently in various scientific research fields due to its unique chemical structure and properties. This compound contains a triazole ring, a benzene ring, and functional groups such as allylsulfanyl and isopropyl, which contribute to its reactivity and application potential.
科学研究应用
This compound finds applications in multiple fields due to its versatile structure:
Chemistry: : Used as a building block for synthesizing more complex molecules, catalysts, or as a reagent in various organic reactions.
Biology: : Its derivatives are often explored for biological activity, including antimicrobial, antifungal, or antiviral properties.
Medicine: : Investigated for therapeutic potential, including roles as enzyme inhibitors or receptor modulators.
Industry: : Utilized in the development of novel materials, polymers, or as part of formulations requiring specific chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-{[5-(allylsulfanyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzenecarboxamide typically involves a multi-step process that begins with the formation of the triazole ring. The triazole is then further functionalized to introduce the allylsulfanyl group and isopropyl substituents. The final step generally involves coupling the functionalized triazole with a benzene carboxamide derivative under specific reaction conditions, which might include catalysts, solvents, and controlled temperatures. Industrial Production Methods : Industrial production methods for this compound might involve large-scale batch reactions utilizing optimized catalysts and automated processes to ensure consistency and yield. It often requires stringent controls over reaction conditions to prevent by-products and ensure the purity of the final compound.
Types of Reactions
Oxidation: : It can undergo oxidation reactions, which may involve reagents like hydrogen peroxide or other oxidizing agents, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions could be conducted using reducing agents like lithium aluminum hydride, potentially affecting the allylsulfanyl group.
Substitution: : This compound can participate in nucleophilic substitution reactions, particularly at positions influenced by the electron-rich triazole and benzene rings. Common Reagents and Conditions : Typical reagents include oxidizing agents for oxidative processes, reducing agents for reduction reactions, and various nucleophiles for substitution reactions. Reaction conditions may vary from mild to highly controlled environments, depending on the desired transformation. Major Products : Products depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution might introduce new functional groups to the triazole or benzene rings.
作用机制
The mechanism by which this compound exerts its effects involves interactions at the molecular level with specific targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to effects such as enzyme inhibition or activation, receptor binding and signaling modulation, or interference with nucleic acid function.
相似化合物的比较
Compared to other triazole derivatives, N-{[5-(allylsulfanyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzenecarboxamide stands out due to the unique combination of its allylsulfanyl and isopropyl groups. This uniqueness enhances its chemical reactivity and potential biological activity. Similar compounds include other triazole-based molecules, such as fluconazole or itraconazole, used primarily as antifungal agents, but each possesses distinct functional groups that define their specific uses and properties.
属性
IUPAC Name |
2-methyl-N-[(4-propan-2-yl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-5-10-23-17-20-19-15(21(17)12(2)3)11-18-16(22)14-9-7-6-8-13(14)4/h5-9,12H,1,10-11H2,2-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXDCXULOLMUJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NN=C(N2C(C)C)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-hydroxy-3-methoxy-2-methylpropyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2426846.png)
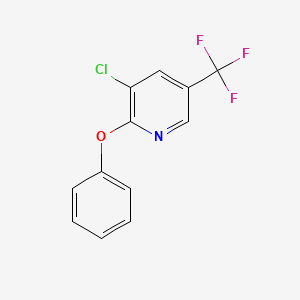
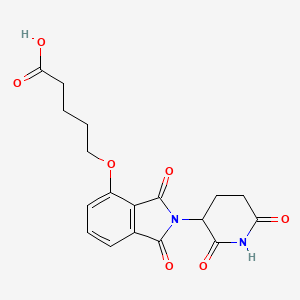
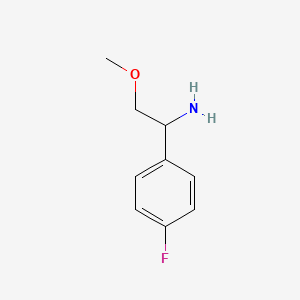
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide](/img/structure/B2426852.png)

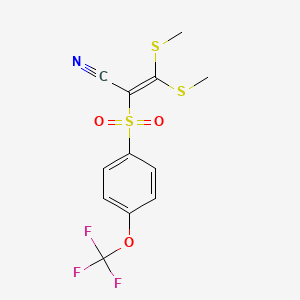
![4-[methyl(phenyl)sulfamoyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide](/img/structure/B2426855.png)
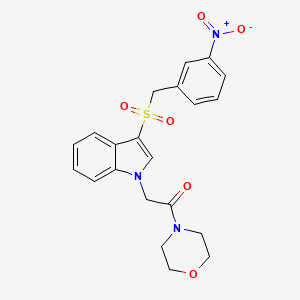
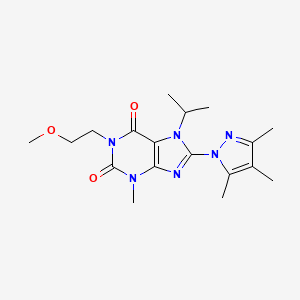
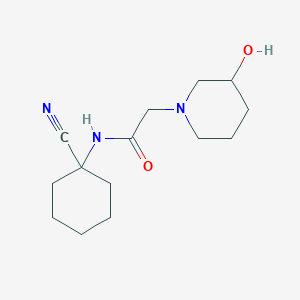
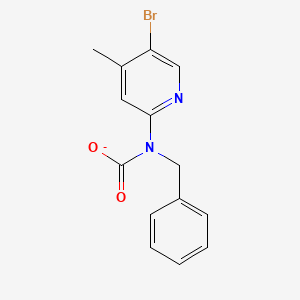
![N-(2-ethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2426865.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2426867.png)
